molecular formula C14H17N3O3 B3018418 N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 405278-68-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B3018418
CAS No.: 405278-68-4
M. Wt: 275.308
InChI Key: DRBZUPXDXQYVLE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic compound featuring a pyrazole core substituted with a carboxamide group at position 5 and a 3,4-dimethoxyphenethyl moiety. The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in bioactive molecules, often associated with enhanced binding to receptors or enzymes due to its electron-rich aromatic system. The pyrazole ring provides structural rigidity and hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-12-4-3-10(9-13(12)20-2)5-7-15-14(18)11-6-8-16-17-11/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBZUPXDXQYVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, including:

  • Oxidation : Using agents like potassium permanganate to yield carboxylic acids or ketones.
  • Reduction : Employing sodium borohydride to produce alcohols or amines.
  • Substitution Reactions : Facilitating nucleophilic substitutions with amines or thiols .

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens .
  • Anti-inflammatory Activity : Research indicates that certain derivatives can inhibit inflammatory mediators such as TNF-α and IL-6, demonstrating efficacy comparable to standard anti-inflammatory drugs .
Study ReferenceActivity TypeEfficacy (%)Standard Comparison
Sharath et al.Anti-inflammatory≥84.2%Diclofenac (86.72%)
Nagarapu et al.Anti-inflammatory75%-78%Ibuprofen
Bandgar et al.MAO-B InhibitionHighIndomethacin

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications:

  • Drug Development : The compound's unique structure allows it to interact with specific molecular targets, potentially leading to new treatments for diseases.
  • Formulation Studies : Its properties are being evaluated for inclusion in various pharmaceutical formulations aimed at enhancing bioavailability and efficacy .

Industry

This compound finds applications in the production of specialty chemicals and materials , contributing to advancements in chemical manufacturing processes. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide and Analogs

Compound Name Core Structure Substituents on Pyrazole Key Functional Groups Reference
This compound Pyrazole Carboxamide at C5 3,4-Dimethoxyphenethyl
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide None 3,4-Dimethoxyphenethyl, benzoyl
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide Phenyl at C3, carbohydrazide at C5 3,4-Dimethoxyphenethylidene hydrazide
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-Methoxyphenyl at C3 2,4,5-Trimethoxyphenylmethylene hydrazide
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-5-(5-methyl-2-thienyl)-1H-pyrazole-3-carbohydrazide Pyrazole-carbohydrazide 5-Methylthienyl at C5 3,4-Dimethoxyphenethylidene hydrazide

Key Observations :

  • Carbohydrazide derivatives (e.g., ) replace the carboxamide with a hydrazide group, which may alter hydrogen-bonding patterns and metabolic stability.
  • Substituent diversity : The pyrazole C3 or C5 positions are modified with phenyl, thienyl, or methoxyphenyl groups, influencing electronic properties and steric bulk.

Key Observations :

  • Rip-B demonstrates high synthetic efficiency (80% yield) under mild conditions, likely due to the reactivity of benzoyl chloride with amines .
  • Pyrazole-carbohydrazide analogs (e.g., ) may require multi-step syntheses involving hydrazide intermediates, though specific yields are unreported in the evidence.

Notes

Limitations of Evidence : Direct biological data (e.g., IC50 values, receptor binding assays) for the parent compound are absent in the provided sources. Comparisons rely on structural and synthetic analogies.

Synthetic Challenges : Hydrazide-containing analogs (e.g., ) may require stringent reaction conditions to avoid side reactions, such as over-oxidation or dimerization.

Structural Versatility : The pyrazole-carboxamide scaffold allows extensive derivatization, as evidenced by the diversity of substituents in , enabling tailored optimization for specific applications.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N3_{3}O3_{3}
  • IUPAC Name : this compound
  • CAS Number : 405278-68-4

The compound features a pyrazole ring linked to a dimethoxyphenyl group, which is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in key metabolic pathways.
  • Receptor Modulation : It potentially binds to receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups in its structure may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. Various studies have reported its efficacy against different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF73.79Cytotoxicity
A54926Growth inhibition
HepG20.95DNA binding

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through multiple pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits significant activity against various pathogens:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

The results demonstrate its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further exploration in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(3,4-Dimethoxyphenethyl)acetamideAcetamide instead of pyrazoleModerate anticancer activity
3,4-DimethoxyphenethylamineLacks pyrazole and carboxamide groupsLimited biological activity

The presence of the pyrazole ring and carboxamide group in this compound enhances its biological profile compared to these analogs .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Anticancer Activity :
    • A study by Bouabdallah et al. evaluated various pyrazole derivatives and found that this compound exhibited significant cytotoxic effects on MCF7 and A549 cell lines.
  • Antimicrobial Evaluation :
    • Research conducted by Wei et al. demonstrated that this compound significantly inhibited the growth of pathogenic bacteria with low MIC values, indicating potent antimicrobial properties.

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